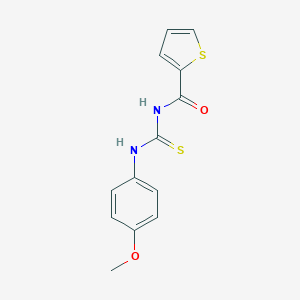![molecular formula C20H17N7S B398076 8-{[(1-benzyl-1H-benzimidazol-2-yl)methyl]sulfanyl}-9H-purin-6-amine](/img/structure/B398076.png)
8-{[(1-benzyl-1H-benzimidazol-2-yl)methyl]sulfanyl}-9H-purin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-{[(1-benzyl-1H-benzimidazol-2-yl)methyl]sulfanyl}-9H-purin-6-amine is a complex organic compound with a unique structure that combines benzimidazole and purine moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[(1-benzyl-1H-benzimidazol-2-yl)methyl]sulfanyl}-9H-purin-6-amine typically involves multiple steps, starting with the preparation of the benzimidazole and purine intermediates. The key steps include:
Formation of Benzimidazole Intermediate: This involves the condensation of o-phenylenediamine with benzyl chloride under acidic conditions to form 1-benzyl-1H-benzimidazole.
Synthesis of Purine Intermediate: The purine moiety is synthesized through a series of reactions starting from commercially available starting materials such as adenine.
Coupling Reaction: The final step involves the coupling of the benzimidazole and purine intermediates through a sulfanyl linkage, typically using thiol reagents and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
8-{[(1-benzyl-1H-benzimidazol-2-yl)methyl]sulfanyl}-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Alkyl halides, nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated benzimidazole derivatives.
科学的研究の応用
8-{[(1-benzyl-1H-benzimidazol-2-yl)methyl]sulfanyl}-9H-purin-6-amine has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biology: It is used in studies related to enzyme inhibition and protein binding, providing insights into biochemical pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industry: It can be used as a precursor for the synthesis of more complex molecules in the pharmaceutical and chemical industries.
作用機序
The mechanism of action of 8-{[(1-benzyl-1H-benzimidazol-2-yl)methyl]sulfanyl}-9H-purin-6-amine involves its interaction with molecular targets such as DNA and enzymes. The benzimidazole moiety can intercalate into DNA, disrupting its structure and function, while the purine moiety can inhibit enzymes involved in nucleotide synthesis. These interactions lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
1-Benzyl-1H-benzoimidazol-2-yl-methylamine: Similar structure but lacks the purine moiety.
9H-purin-6-ylamine: Contains the purine moiety but lacks the benzimidazole and sulfanyl linkages.
Uniqueness
8-{[(1-benzyl-1H-benzimidazol-2-yl)methyl]sulfanyl}-9H-purin-6-amine is unique due to its combined benzimidazole and purine structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C20H17N7S |
|---|---|
分子量 |
387.5g/mol |
IUPAC名 |
8-[(1-benzylbenzimidazol-2-yl)methylsulfanyl]-7H-purin-6-amine |
InChI |
InChI=1S/C20H17N7S/c21-18-17-19(23-12-22-18)26-20(25-17)28-11-16-24-14-8-4-5-9-15(14)27(16)10-13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H3,21,22,23,25,26) |
InChIキー |
PFRQOJDBPCMJTC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CSC4=NC5=NC=NC(=C5N4)N |
正規SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CSC4=NC5=NC=NC(=C5N4)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{3-allyl-2-[(2,4-dibromophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B397994.png)
![N-(2,3-dichlorophenyl)-2-{3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B397995.png)
![2-(3-ethyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide](/img/structure/B397998.png)
![2-{2-[(3,4-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B398000.png)
![2-{2-[(3,4-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-yl}-N-(4-ethylphenyl)acetamide](/img/structure/B398001.png)
![N-(5-chloro-2-methylphenyl)-2-{3-ethyl-2-[(9-ethyl-9H-carbazol-3-yl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B398003.png)

![1-[1-(adamantan-1-yl)ethyl]-3-benzoylthiourea](/img/structure/B398006.png)

![1-[4-(DIETHYLAMINO)PHENYL]-3-(FURAN-2-CARBONYL)THIOUREA](/img/structure/B398010.png)
![N-[4-(dimethylamino)phenyl]-N'-(thien-2-ylcarbonyl)thiourea](/img/structure/B398014.png)

![N-[(3-acetylphenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B398016.png)

